6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by the presence of a triazole ring fused to a pyridine structure. The molecular formula of this compound is , and it has a molar mass of approximately 229.08 g/mol. The compound features a bromine atom at the 6-position and two methyl groups at the 3 and 7 positions of the triazole ring, contributing to its unique chemical properties and biological activities.
6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine exhibits significant biological activity. It has been studied for its potential as a bromodomain inhibitor, which is relevant in the treatment of various diseases including cancers and autoimmune disorders. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and non-histone proteins, playing a crucial role in gene regulation and chromatin remodeling.
In vitro studies have shown that compounds similar to 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine can inhibit cell proliferation in cancer cell lines by targeting these bromodomains .
The synthesis of 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods:
The primary applications of 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine include:
Interaction studies involving 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine focus on its binding affinity to bromodomains. These studies utilize techniques such as:
Several compounds share structural similarities with 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Lacks methyl groups; simpler structure | |
| 6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Contains methoxy group; different biological profile | |
| 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine | Methyl substitution at position 5; different reactivity |
The uniqueness of 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine lies in its specific arrangement of substituents which enhances its potency as a bromodomain inhibitor compared to other similar compounds. Its dual methyl substitution provides enhanced lipophilicity and potentially greater binding affinity for target proteins.
This comprehensive overview highlights the significance and potential applications of 6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine in medicinal chemistry and related fields.